molecular formula C15H16N2O B7557706 2-[4-(Benzylamino)phenyl]acetamide

2-[4-(Benzylamino)phenyl]acetamide

Cat. No.: B7557706
M. Wt: 240.30 g/mol
InChI Key: HIACJXKUWGNYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Benzylamino)phenyl]acetamide is a synthetic organic compound designed for research and development purposes. As a member of the phenylacetamide class, it shares a core structural motif with compounds investigated for various biological activities. Research into structurally related acetamide derivatives has shown potential in several areas, including as inhibitors for metabolic enzymes like α-glucosidase and α-amylase, which are targets in anti-diabetic research . Furthermore, analogous N-phenylacetamide compounds have demonstrated significant anticonvulsant properties in preclinical models, such as the maximal electroshock (MES) test, suggesting a potential role in central nervous system (CNS) research . The mechanism of action for such compounds is often multifaceted; for instance, some potent phenylacetamide derivatives have been identified as moderate binders to neuronal voltage-sensitive sodium channels, indicating a potential for modulating neuronal excitability . The presence of both the acetamide moiety and the benzylamino group in its structure makes it a valuable scaffold for medicinal chemistry optimization and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a reference standard in pharmacological assays. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(benzylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c16-15(18)10-12-6-8-14(9-7-12)17-11-13-4-2-1-3-5-13/h1-9,17H,10-11H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIACJXKUWGNYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H16N2O
  • Molecular Weight : Approximately 240.30 g/mol

The compound's structure allows for various interactions with biological systems, making it a subject of interest in pharmacological research.

Biological Activities

Research indicates that 2-[4-(Benzylamino)phenyl]acetamide exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that the compound may possess antimicrobial effects, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Its structural similarity to other compounds with known anticancer properties suggests that it may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory activity, which could be useful in treating inflammatory diseases.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. Key interactions include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, contributing to its therapeutic potential.
  • Receptor Binding : Investigations into its interaction with receptors can reveal insights into its mechanism of action.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Group

The acetamide moiety undergoes nucleophilic substitution with primary or secondary amines. Key findings include:

  • Reaction with benzylamine in dichloromethane (DCM) at 25°C for 12 hours produces N-benzyl derivatives , facilitated by Lewis acids like FeCl₃.

  • Substitution with 2-mercaptobenzimidazole in acetone/K₂CO₃ forms thioether-linked analogs, as observed in antitumor-active derivatives .

Table 2: Substitution Reactions

NucleophileConditionsProductCatalystYield
BenzylamineDCM, 25°C, 12hN-Benzylacetamide derivativeFeCl₃65–78%
2-MercaptobenzimidazoleAcetone, K₂CO₃, 24hThioether-functionalized acetamideNone44–60%

Electrophilic Aromatic Substitution

The benzylamino group activates the phenyl ring for electrophilic substitution. Notable reactions include:

  • Nitration : Treatment with HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the para position relative to the benzylamino group.

  • Halogenation : Bromination using Br₂/FeBr₃ yields 3-bromo derivatives , critical for further cross-coupling reactions.

Table 3: Electrophilic Substitution Outcomes

ReactionReagentsPositionProduct
NitrationHNO₃, H₂SO₄Para to –NH–2-[4-(Benzylamino)-3-nitrophenyl]acetamide
BrominationBr₂, FeBr₃Meta to –NH–2-[4-(Benzylamino)-5-bromophenyl]acetamide

Functionalization of the Benzylamino Group

The primary amine in the benzylamino group participates in alkylation and acylation:

  • Alkylation : Treatment with ethyl bromide in acetone/K₂CO₃ at 60°C forms N-ethylbenzylamino derivatives (yield: 44–78%) .

  • Acylation : Reaction with acetyl chloride produces N-acetylated analogs , enhancing metabolic stability .

Table 4: Benzylamino Group Reactivity

ReactionReagentConditionsProductYield
AlkylationEthyl bromideAcetone, K₂CO₃, 60°CN-Ethylbenzylaminoacetamide44–78%
AcylationAcetyl chlorideDCM, 0°C, 2hN-Acetylbenzylaminoacetamide82–90%

Hydrolysis and Degradation

The acetamide group is susceptible to hydrolysis:

  • Acidic Hydrolysis (6M HCl, reflux): Converts the acetamide to 2-[4-(benzylamino)phenyl]acetic acid .

  • Basic Hydrolysis (NaOH, 80°C): Yields the free amine 4-(benzylamino)aniline .

Biological and Pharmacological Insights

Derivatives of 2-[4-(Benzylamino)phenyl]acetamide exhibit significant bioactivity:

  • Antitumor Activity : Thioether-linked analogs (e.g., Compound 10 in ) demonstrated GI₅₀ < 1 µM against leukemia and renal cancer cell lines.

  • Anticonvulsant Potential : N-phenylpiperazinyl derivatives reduced seizure duration by 40–60% in murine models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

Key structural analogs and their distinguishing features are summarized below:

Compound Name Structural Modification Biological Target/Activity Key Reference
2-(Benzylamino)acetamide Benzylamino group directly on acetamide MAO-B substrate; MAO-A/B inhibitor
(4-(2-(Benzylamino)-2-oxoethyl)phenyl)boronic Acid (6.11) Boronic acid substituent on phenyl ring Tubulin/microtubule targeting (cancer)
Milacemide (2-(n-pentylamino)acetamide) n-pentylamino group on acetamide MAO-B substrate; glycine prodrug
FCE 26743 Fluorobenzyloxy-substituted alaninamide Potent anticonvulsant; MAO-B interaction
N-(4-(Benzyloxy)phenyl)acetamide Benzyloxy group instead of benzylamino Unspecified (structural analog)
2-[4-(4-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide Benzothiazin ring system Anticancer/antimicrobial potential

Key Observations :

  • The addition of a boronic acid group (6.11) shifts the target from MAO enzymes to tubulin, highlighting the impact of polar substituents on biological specificity .
  • Replacement of the benzylamino group with a benzyloxy moiety (N-(4-(Benzyloxy)phenyl)acetamide) eliminates MAO interactions, emphasizing the critical role of the amine group in enzyme binding .
  • Benzothiazin-containing analogs exhibit divergent applications (e.g., antimicrobial) due to their heterocyclic systems .

Key Observations :

  • Boronic acid derivatives (e.g., 6.11) exhibit high melting points (>230°C), suggesting strong crystalline packing due to hydrogen bonding .
  • Yields for boronic acid analogs range from 47–93%, influenced by steric hindrance and solubility during crystallization .

Preparation Methods

Reaction Scheme and Conditions

This two-step method, adapted from CA2316082C, involves:

  • Reductive amination : 4-Aminobenzaldehyde reacts with benzylamine in methanol under nitrogen, catalyzed by sodium cyanoborohydride (NaBH3CN), to form 4-(benzylamino)benzaldehyde.

  • Oxidation and amidation : The aldehyde is oxidized to 4-(benzylamino)benzoic acid using potassium permanganate (KMnO4), followed by activation with thionyl chloride (SOCl2) and reaction with ammonium hydroxide to yield the acetamide.

Key Data:

StepReagents/ConditionsYieldCharacterization
Reductive aminationNaBH3CN, MeOH, rt, 4 h53%1H^1H NMR, ESI-MS
AmidationSOCl2, NH4OH, DCM, 0–5°C, 2 h67%HPLC, 13C^{13}C NMR

Mechanistic Insight : The reductive amination proceeds via Schiff base formation, stabilized by the electron-withdrawing nitro group, followed by hydride transfer.

Alkylation-Acylation Sequence

Chloroacetylation and Alkylation

Based on PMC4491109, this route employs:

  • Chloroacetylation : 4-(Benzylamino)aniline reacts with 2-chloroacetyl chloride in dichloromethane (DCM) and aqueous NaOH to form 2-chloro-N-[4-(benzylamino)phenyl]acetamide.

  • Ammonolysis : The chloride substituent is displaced by ammonia in dry acetone with potassium carbonate (K2CO3) to yield the acetamide.

Key Data:

StepReagents/ConditionsYieldCharacterization
Chloroacetylation2-Chloroacetyl chloride, DCM, 0°C, 3 h61%19F^{19}F NMR, LC/MS
AmmonolysisNH3, acetone, K2CO3, 60°C, 24 h78%Elemental analysis

Optimization Note : Increasing the reaction temperature to 60°C improved ammonolysis efficiency by 22%.

Direct Amidation Using Coupling Agents

HATU-Mediated Coupling

Adapted from PMC6002953, this one-pot method involves:

  • Activation : 4-(Benzylamino)phenylacetic acid is activated with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).

  • Amidation : Reaction with ammonium chloride at room temperature for 12 h.

Key Data:

ParameterValue
Coupling agentHATU (1.2 equiv)
BaseDIPEA (3.0 equiv)
Yield72%
Purity (HPLC)98.5%

Advantage : This method avoids harsh conditions, preserving the benzylamino group from degradation.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Reductive aminationHigh regioselectivityMulti-step, oxidation risks53–67%
Alkylation-acylationScalable, robust purificationChloroacetyl chloride toxicity61–78%
HATU couplingMild conditions, high purityCost of coupling reagents72%

Q & A

Basic: What are the primary synthetic routes for 2-[4-(Benzylamino)phenyl]acetamide?

Methodological Answer:
The compound can be synthesized via reductive amination of 4-aminophenylacetamide with benzaldehyde, followed by acetylation. Alternatively, coupling benzylamine with a pre-functionalized phenylacetamide intermediate (e.g., bromoacetylated precursor) using palladium-catalyzed cross-coupling reactions may yield the target compound. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Yield optimization requires controlling reaction temperature (60–80°C) and stoichiometric ratios of reactants .

Advanced: How can synthetic by-products (e.g., N-alkylated impurities) be minimized during synthesis?

Methodological Answer:
By-products like N-alkylated derivatives often arise from over-reaction or improper protecting group strategies. To mitigate this:

  • Use selective protecting groups (e.g., tert-butoxycarbonyl, BOC) for the acetamide nitrogen during benzylamine coupling.
  • Employ low-temperature conditions (0–5°C) during reductive amination to suppress side reactions.
  • Monitor reaction progress via TLC or HPLC to terminate the reaction at optimal conversion (~85–90%). Post-synthesis, impurities can be removed using preparative HPLC with a C18 column and acetonitrile/water mobile phase .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR (¹H and ¹³C): Key signals include the benzylamino proton (δ 3.8–4.2 ppm, singlet) and acetamide carbonyl (δ 168–170 ppm in ¹³C). Aromatic protons appear as multiplet signals (δ 6.8–7.4 ppm).
  • IR Spectroscopy: Confirm the presence of amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • Mass Spectrometry (HRMS): Molecular ion peak at m/z 270.13 (C₁₅H₁₆N₂O) and fragmentation patterns validate the structure .

Advanced: How to resolve discrepancies in ¹H NMR data for the benzylamino group?

Methodological Answer:
Discrepancies in benzylamino proton signals may arise from solvent polarity or tautomerism. Strategies include:

  • Conducting 2D NMR (COSY, HSQC) to confirm coupling patterns and assign overlapping signals.
  • Using deuterated DMSO or CDCl₃ to assess solvent-induced shifts.
  • Comparing experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

Basic: What in vitro assays assess its biological activity (e.g., kinase inhibition)?

Methodological Answer:

  • Kinase Inhibition Assays: Use fluorescence-based ADP-Glo™ Kinase Assay with recombinant kinases (e.g., EGFR, VEGFR) to measure IC₅₀ values.
  • Cellular Proliferation Assays: Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with dose-response curves (1–100 µM range).
  • Molecular Docking: Predict binding affinity to kinase ATP-binding pockets using AutoDock Vina or Schrödinger Suite .

Advanced: How does pH influence the compound’s stability in aqueous solution?

Methodological Answer:
Stability is pH-dependent due to hydrolysis of the acetamide group:

  • Acidic Conditions (pH < 3): Rapid hydrolysis to 4-(benzylamino)phenylacetic acid.
  • Neutral/Basic Conditions (pH 7–9): Stable for >48 hours at 25°C.
  • Method: Monitor degradation via HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) and quantify degradation products using UV detection at 254 nm .

Basic: How to quantify trace impurities (e.g., residual solvents, synthetic intermediates)?

Methodological Answer:

  • GC-MS: Detect volatile impurities (e.g., ethyl acetate, DMF) with headspace sampling.
  • LC-MS/MS: Identify non-volatile intermediates (e.g., unreacted 4-aminophenylacetamide) using a Q-TOF mass spectrometer in positive ion mode.
  • Limit of Quantification (LOQ): Achieve ≤0.1% impurity detection via calibration curves with internal standards (e.g., deuterated analogs) .

Advanced: What in vivo models evaluate its pharmacokinetic profile?

Methodological Answer:

  • Rodent Models: Administer orally (10–50 mg/kg) or intravenously (5 mg/kg) to Sprague-Dawley rats. Collect plasma samples at intervals (0–24 hrs) and analyze via LC-MS/MS to determine Cₘₐₓ, t₁/₂, and bioavailability.
  • Tissue Distribution: Sacrifice animals post-administration, homogenize tissues (liver, kidney), and extract compound using acetonitrile precipitation. Compare concentrations to plasma levels .

Advanced: How to address contradictory bioactivity data across studies?

Methodological Answer:
Contradictions may stem from assay variability or compound purity. Solutions include:

  • Reproducing assays with standardized protocols (e.g., ATP concentration in kinase assays).
  • Validating compound purity (>98% via HPLC) and confirming identity with HRMS.
  • Testing against isogenic cell lines to rule out genetic variability .

Basic: What are the primary degradation pathways under UV light?

Methodological Answer:
UV exposure induces photolytic cleavage of the benzylamino group, forming 4-aminophenylacetamide and benzaldehyde. Accelerated studies using a UV chamber (λ = 254 nm, 25°C) show >50% degradation after 72 hours. Degradation products are characterized via LC-MS and NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Benzylamino)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[4-(Benzylamino)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.